molecular formula C10H25N3O2 B13133674 H-Lys-OH.DEA

H-Lys-OH.DEA

Cat. No.: B13133674
M. Wt: 219.32 g/mol
InChI Key: OVXXIGNKIXGVBM-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys-OH.DEA, also known as Diethylamine (S)-2,6-diaminohexanoate, is a compound that combines lysine, an essential amino acid, with diethylamine. Lysine plays a crucial role in various biological processes, including protein synthesis, enzyme function, and immune response. Diethylamine is an organic compound with both amine and alcohol functional groups, making it versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-OH.DEA can be achieved through a series of organic reactions. One common method involves the protection of the amino groups in lysine, followed by esterification with diethylamine. The steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Lys-OH.DEA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

H-Lys-OH.DEA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Lys-OH.DEA involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

H-Lys-OH.DEA can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research. Its unique combination of lysine and diethylamine allows it to participate in diverse chemical reactions and biological processes, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H25N3O2

Molecular Weight

219.32 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;N-ethylethanamine

InChI

InChI=1S/C6H14N2O2.C4H11N/c7-4-2-1-3-5(8)6(9)10;1-3-5-4-2/h5H,1-4,7-8H2,(H,9,10);5H,3-4H2,1-2H3/t5-;/m0./s1

InChI Key

OVXXIGNKIXGVBM-JEDNCBNOSA-N

Isomeric SMILES

CCNCC.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCNCC.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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